molecular formula C12H16F3NOS B12245297 4,4,4-trifluoro-N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide

4,4,4-trifluoro-N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide

Cat. No.: B12245297
M. Wt: 279.32 g/mol
InChI Key: JDZVXRMSWIVQKN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide is a fluorinated organic compound that features a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide typically involves the reaction of 4,4,4-trifluorobutanoyl chloride with 2-methyl-2-(thiophen-3-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in the target proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-methyl-1-thiophen-2-yl-butane-1,3-dione
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 4,4,4-Trifluoro-2-[(4-methylanilino)methylidene]-1-thiophen-2-ylbutane-1,3-dione

Uniqueness

4,4,4-Trifluoro-N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide is unique due to its specific combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C12H16F3NOS

Molecular Weight

279.32 g/mol

IUPAC Name

4,4,4-trifluoro-N-(2-methyl-2-thiophen-3-ylpropyl)butanamide

InChI

InChI=1S/C12H16F3NOS/c1-11(2,9-4-6-18-7-9)8-16-10(17)3-5-12(13,14)15/h4,6-7H,3,5,8H2,1-2H3,(H,16,17)

InChI Key

JDZVXRMSWIVQKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CCC(F)(F)F)C1=CSC=C1

Origin of Product

United States

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